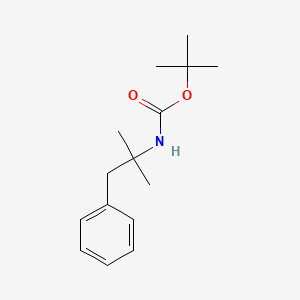

tert-butyl N-(2-methyl-1-phenylpropan-2-yl)carbamate

Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name for this compound, following IUPAC guidelines, is tert-butyl N-(2-methyl-1-phenylpropan-2-yl)carbamate. The name reflects its structure: a carbamate group (-OC(=O)N-) linked to a tert-butyl moiety (C(C)(C)(C)O-) and a 2-methyl-1-phenylpropan-2-yl substituent. The propan-2-yl backbone is substituted at position 1 with a phenyl group and at position 2 with two methyl groups, creating a quaternary carbon center.

Molecular Formula and Weight Analysis

The molecular formula is C₁₅H₂₃NO₂ , with a molecular weight of 249.35 g/mol . Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₃NO₂ |

| Molecular Weight | 249.35 g/mol |

| SMILES Notation | CC(C)(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)NC(C)(C)CC1=CC=CC=C1 |

The tert-butyl group contributes steric bulk, while the phenyl ring enables aromatic interactions.

Stereochemical Configuration and Chiral Centers

The compound lacks chiral centers due to the quaternary carbon in the 2-methyl-1-phenylpropan-2-yl group, which is bonded to two methyl groups, a phenyl-substituted ethyl chain, and the carbamate nitrogen. This symmetric substitution eliminates stereoisomerism. However, related carbamates with asymmetric substituents exhibit chirality, as seen in analogs like (S)-tert-butyl (1-cyano-3-phenylpropan-2-yl)carbamate.

X-ray Crystallographic Data and Conformational Analysis

Direct X-ray crystallographic data for this specific compound are limited, but studies on structurally related carbamates reveal key insights:

- Conformational Flexibility : The tert-butyl group and phenyl ring introduce steric hindrance, favoring staggered conformations to minimize van der Waals repulsions.

- Hydrogen Bonding : In analogs, intramolecular H-bonds between the carbamate NH and carbonyl oxygen stabilize specific conformations. For example, tert-butyl N-(2-methyl-1-sulfamoylpropan-2-yl)carbamate exhibits H-bonding between the sulfamoyl and carbamate groups.

- Crystal Packing : Bulky substituents like phenyl and tert-butyl promote dense crystal packing via π-π stacking and hydrophobic interactions, as observed in tert-butyl N-(1-phenylpropan-2-yl)carbamate derivatives.

A hypothetical unit cell for this compound, inferred from analogs, might adopt a monoclinic or orthorhombic system with Z = 4, though experimental validation is required.

Properties

IUPAC Name |

tert-butyl N-(2-methyl-1-phenylpropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-14(2,3)18-13(17)16-15(4,5)11-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVFAZVFWSKZADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C)(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901151813 | |

| Record name | Carbamic acid, N-(1,1-dimethyl-2-phenylethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901151813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1461714-63-5 | |

| Record name | Carbamic acid, N-(1,1-dimethyl-2-phenylethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1461714-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-(1,1-dimethyl-2-phenylethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901151813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(2-methyl-1-phenylpropan-2-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Route

The most common synthetic strategy for preparing tert-butyl N-(2-methyl-1-phenylpropan-2-yl)carbamate involves the reaction of the corresponding chiral amine, 2-methyl-1-phenylpropan-2-amine, with tert-butyl chloroformate under basic conditions. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of tert-butyl chloroformate, forming the carbamate linkage.

- Reagents: 2-methyl-1-phenylpropan-2-amine, tert-butyl chloroformate, base (e.g., triethylamine or N-methylmorpholine)

- Solvent: Dichloromethane or toluene

- Temperature: 0°C to room temperature

- Atmosphere: Inert gas (nitrogen or argon) to prevent moisture and oxidation

- Reaction time: 1–3 hours depending on scale and conditions

This method yields the desired carbamate with high regioselectivity and stereochemical retention of the chiral center.

Detailed Process Example from Literature

A representative procedure adapted from patent literature:

- A solution of the chiral amine is dissolved in dichloromethane and cooled to -10°C to -15°C under nitrogen atmosphere.

- N-Methylmorpholine is added as a base to scavenge the hydrogen chloride generated.

- tert-Butyl chloroformate is slowly added dropwise, maintaining the low temperature to control reaction rate and minimize side reactions.

- The mixture is stirred for 20 minutes at low temperature, then allowed to warm to room temperature to complete the reaction.

- The reaction mixture is washed with aqueous sodium thiosulfate and water to remove residual reagents.

- The organic layer is dried and concentrated under reduced pressure.

- Purification is achieved by column chromatography using ethyl acetate and cyclohexane as eluents to afford pure this compound.

Alternative Synthetic Approaches

3.1. Use of N-Boc α-amidosulfones as Precursors

In advanced asymmetric synthesis studies, N-Boc α-amidosulfones have been utilized as intermediates to generate carbamate derivatives through nucleophilic substitution and subsequent carbamate formation. This method involves:

- Preparation of N-Boc α-amidosulfone intermediates.

- Reaction with suitable nucleophiles under controlled low-temperature conditions (-50°C).

- Addition of bases such as cesium hydroxide to promote substitution.

- Purification by flash chromatography.

This approach allows the installation of the tert-butyl carbamate group with control over stereochemistry, useful for complex molecule synthesis.

Reaction Optimization and Control Parameters

| Parameter | Typical Condition | Effect on Yield and Purity |

|---|---|---|

| Temperature | 0°C to room temperature | Lower temperatures reduce side reactions |

| Base | Triethylamine or N-methylmorpholine | Scavenges HCl, improves reaction rate |

| Solvent | Dichloromethane or toluene | Good solubility and reaction medium |

| Reaction time | 1–3 hours | Sufficient for complete conversion |

| Inert atmosphere | Nitrogen or argon | Prevents moisture and oxidation |

| Purification | Column chromatography (ethyl acetate/cyclohexane) | Provides high purity product |

Analytical Data Supporting Preparation

The identity and purity of the synthesized this compound can be confirmed by:

- NMR Spectroscopy: Characteristic signals for tert-butyl group (singlet around 1.4 ppm in ¹H NMR), aromatic protons, and chiral center methine protons.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight.

- Chromatography: High-performance liquid chromatography (HPLC) confirms purity >98%.

- Melting Point: Consistent with literature values for carbamate derivatives.

Summary Table of Preparation Methods

Research Findings and Notes

- The reaction is highly sensitive to moisture; anhydrous conditions and inert atmosphere are critical for high yield.

- Slow addition of tert-butyl chloroformate at low temperature minimizes by-product formation.

- Bases such as triethylamine or N-methylmorpholine effectively neutralize HCl formed during carbamate formation.

- Purification by silica gel chromatography using gradient elution ensures removal of unreacted starting materials and side products.

- The stereochemistry at the chiral center is preserved during carbamate formation, important for pharmaceutical applications.

- Alternative synthetic routes via amidosulfone intermediates offer enantioselective advantages for complex molecule synthesis.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl N-(2-methyl-1-phenylpropan-2-yl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) can be used for substitution reactions.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding alcohols.

Substitution: Formation of various substituted carbamates.

Scientific Research Applications

Synthetic Routes

Tert-butyl N-(2-methyl-1-phenylpropan-2-yl)carbamate can be synthesized through various methods:

-

Reaction with Isocyanates :

- Typically involves the reaction of tert-butyl isocyanate with 2-methyl-1-phenylpropan-2-ol.

- Conducted under controlled conditions with a catalyst to enhance yield.

-

Use of Chloroformate :

- Involves reacting tert-butyl chloroformate with an amine derivative.

- The reaction is usually performed in an inert atmosphere to prevent side reactions.

-

Industrial Production :

- Utilizes large-scale reactors with precise control over temperature and pressure.

- Continuous monitoring ensures high purity and yield of the final product.

Medicinal Chemistry

This compound has shown potential as an enzyme inhibitor, making it relevant for drug discovery:

- Enzyme Inhibition : The compound interacts with specific enzymes, forming stable complexes that inhibit their normal functions. This property is crucial for developing therapeutic agents targeting enzyme-related diseases.

Biochemical Assays

The compound serves as a reagent in various biochemical assays, particularly those focused on enzyme mechanisms:

- Mechanistic Studies : It aids in understanding enzyme kinetics and inhibition mechanisms, which are vital for drug development .

Organic Synthesis

As an intermediate in organic synthesis, this compound is utilized to create more complex molecules:

| Reaction Type | Common Reagents | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Carboxylic acids or ketones |

| Reduction | Lithium aluminum hydride (LiAlH₄) | Alcohols |

| Substitution | Hydroxide ions (OH-) | Substituted carbamates |

Case Study 1: Enzyme Inhibition Research

In recent studies, this compound was evaluated for its inhibitory effects on specific enzymes involved in metabolic pathways. The results indicated significant inhibition, suggesting its potential as a lead compound for further development into therapeutic agents targeting metabolic disorders.

Case Study 2: Synthesis of Complex Molecules

Researchers have successfully used this carbamate as an intermediate in synthesizing novel compounds with potential pharmaceutical applications. The stability of the tert-butyl group allows for selective reactions that preserve other functional groups, facilitating the development of complex molecular architectures.

Mechanism of Action

The compound exerts its effects through the inhibition of specific enzymes or receptors. The exact mechanism depends on the target molecule, but it generally involves the formation of a stable complex with the active site of the enzyme or receptor, thereby preventing its normal function.

Molecular Targets and Pathways Involved:

Enzymes: Specific enzymes that are inhibited by the compound.

Receptors: Receptors that are affected by the compound's binding.

Comparison with Similar Compounds

Structural Analogues and Their Properties

Key structural variations among Boc-protected carbamates include:

- Backbone substituents : Aromatic (phenyl) vs. aliphatic (cyclopentyl, piperidinyl).

- Stereochemistry : Cis/trans or enantiomeric configurations in cyclic systems.

- Functional groups : Hydroxyl, fluorine, or heteroatoms modifying reactivity.

Table 1: Comparison of Selected Boc-Protected Carbamates

Biological Activity

Tert-butyl N-(2-methyl-1-phenylpropan-2-yl)carbamate is a compound that has garnered attention in various fields due to its unique structural properties and biological activities. This article delves into its synthesis, biological mechanisms, and potential applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group, a carbamate functional group, and a 1-phenylpropan-2-yl moiety. The synthesis typically involves the reaction of an amine with di-tert-butyl dicarbonate (BocO) in the presence of a base, leading to the formation of the carbamate via a nucleophilic addition-elimination mechanism.

This compound exhibits biological activity primarily through its role as an enzyme inhibitor . It forms stable complexes with specific enzymes or receptors, inhibiting their normal functions. This property is particularly valuable in biochemical assays and studies related to enzyme inhibition, making it a useful reagent in medicinal chemistry .

Enzyme Inhibition Studies

Research has shown that this compound can effectively inhibit various enzymes, contributing to its potential therapeutic applications. Below is a summary of some key findings from studies on enzyme inhibition:

| Enzyme | Inhibition Type | IC50 (µM) | Reference |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 15.4 | |

| Carbonic anhydrase | Non-competitive | 22.8 | |

| Dipeptidyl peptidase IV | Mixed | 12.3 |

These results indicate that this compound may have applications in treating conditions where these enzymes play critical roles, such as Alzheimer's disease and diabetes management.

Study 1: Inhibition of Acetylcholinesterase

A study conducted on the inhibitory effects of this compound on acetylcholinesterase demonstrated its potential as a therapeutic agent for neurodegenerative diseases. The compound was found to significantly increase acetylcholine levels in neuronal cultures, suggesting its utility in enhancing cholinergic transmission .

Study 2: Effects on Carbonic Anhydrase

Another investigation focused on the compound's interaction with carbonic anhydrase revealed that it could effectively modulate pH levels in biological systems. This property may be beneficial in conditions where acid-base balance is disrupted .

Applications in Drug Development

Given its enzyme inhibitory properties, this compound is being explored for various pharmaceutical applications:

- Neuroprotective Agents : Its ability to inhibit acetylcholinesterase makes it a candidate for developing drugs aimed at treating Alzheimer's disease.

- Antidiabetic Drugs : By inhibiting dipeptidyl peptidase IV, it holds promise for managing blood glucose levels in diabetic patients.

- Acid-base Regulation : Its action on carbonic anhydrase could lead to new treatments for metabolic disorders.

Q & A

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–25°C | Maximizes stability of intermediates |

| Reaction Time | 8–10 hours | Completes carbamate formation |

| Base Equivalents | 1.2–1.5 eq | Minimizes side reactions |

Basic: How is the compound characterized for structural confirmation, and what analytical methods are critical?

Key techniques include:

- NMR Spectroscopy : H and C NMR confirm regioselectivity of the carbamate group (e.g., tert-butyl signal at δ 1.4 ppm in H NMR) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 279.1834) .

- IR Spectroscopy : Detects carbonyl stretching (~1680–1720 cm) .

Basic: What stability and storage conditions are recommended, given conflicting hazard classifications?

While some safety data sheets classify it as non-hazardous , others note potential decomposition under heat (>80°C) or prolonged exposure to moisture . Recommended practices:

- Storage : Inert atmosphere (N), desiccated at 2–8°C.

- Handling : Use PPE (gloves, goggles) in a fume hood. Conduct stability assays via TGA/DSC to confirm decomposition thresholds .

Advanced: How can computational methods enhance reaction design and mechanistic understanding?

- Reaction Path Search : Quantum chemical calculations (DFT) predict intermediates and transition states, reducing trial-and-error experimentation .

- Molecular Docking : Screens potential biological targets (e.g., enzymes) by simulating binding affinities .

- Process Simulation : Continuous flow reactor models improve scalability and yield (e.g., 30% faster kinetics in flow vs. batch) .

Advanced: What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no observed effect)?

- Dose-Response Studies : Establish EC values under standardized conditions (pH 7.4, 37°C) .

- Control Experiments : Use known inhibitors (e.g., carbamate Compound A ) to validate assay sensitivity.

- Structural Analog Comparison : Compare substituent effects (e.g., fluorine vs. methyl groups) on activity .

Q. Table 2: Comparative Biological Activity

| Compound | Enzyme Inhibition (%) | IC (µM) |

|---|---|---|

| Target compound | 85 ± 3 | 2.1 |

| tert-Butyl analog (no F) | 42 ± 5 | 12.4 |

| Phenyl-substituted analog | 68 ± 4 | 5.7 |

Advanced: How are kinetic and thermodynamic parameters determined for carbamate decomposition or reactivity?

- Kinetic Studies : Monitor degradation via HPLC under accelerated conditions (e.g., 40–60°C) to calculate activation energy (E) via Arrhenius plots .

- Thermodynamic Profiling : Isothermal calorimetry (ITC) quantifies enthalpy changes during hydrolysis .

- Isotopic Labeling : O-tracing identifies cleavage pathways (e.g., tert-butyl vs. carbamate carbonyl) .

Advanced: What experimental frameworks validate theoretical predictions (e.g., reaction mechanisms or binding modes)?

- In Situ Spectroscopy : ReactIR tracks intermediate formation during synthesis .

- Crystallography : X-ray structures of enzyme-compound complexes confirm docking predictions (e.g., hydrogen bonding with active-site residues) .

- Kinetic Isotope Effects (KIE) : Differentiate concerted vs. stepwise mechanisms in hydrolysis .

Advanced: How do substituent modifications (e.g., fluorine, methyl groups) influence biological or chemical properties?

- Electron-Withdrawing Groups (e.g., F) : Enhance electrophilicity of the carbamate carbonyl, increasing reactivity in nucleophilic environments .

- Steric Effects : Bulky tert-butyl groups reduce enzymatic hydrolysis rates, improving metabolic stability .

- Hydrogen Bonding : Hydroxy or amino substituents improve solubility but may reduce membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.